molecular formula C11H22OSi B071856 5-Triethylsilylpent-4-yn-1-ol CAS No. 174064-02-9

5-Triethylsilylpent-4-yn-1-ol

Cat. No. B071856
M. Wt: 198.38 g/mol
InChI Key: RDNBUIIPNLWRPB-UHFFFAOYSA-N
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Description

5-Triethylsilylpent-4-yn-1-ol is a compound that falls within the realm of organosilicon chemistry, a branch of organic chemistry that focuses on compounds containing carbon-silicon bonds. Such molecules often exhibit unique chemical and physical properties due to the silicon atom's characteristics.

Synthesis Analysis

The synthesis of organosilicon compounds, like 5-Triethylsilylpent-4-yn-1-ol, typically involves the use of silicon-based reagents or the modification of existing silicon-containing molecules. For example, the synthesis of 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives with trans- and cis-olefin configurations showcases a method for creating silicon-containing building blocks for further chemical synthesis (Takayama et al., 2003).

Molecular Structure Analysis

The molecular structure of organosilicon compounds is crucial for understanding their reactivity and properties. X-ray diffraction is a common tool used to determine these structures. For instance, the molecular structure of tris(trimethylsilyl)-substituted group 14-element-centered anions was determined, providing insights into the coordination chemistry of silicon (Nanjo et al., 2004).

Chemical Reactions and Properties

Organosilicon compounds participate in various chemical reactions, offering pathways to a wide range of derivatives and applications. The reactivity can be influenced by the silicon substituents and the organic framework of the compound. The formation of CF3-"helicopter"-like molecules from trimethylsilyl ethers of pent-1-en-4-yn-3-oles illustrates the type of unique structures that can be achieved through specific reactions involving silicon-based compounds (Zerov et al., 2018).

Scientific Research Applications

Synthesis and Structural Properties

5-Triethylsilylpent-4-yn-1-ol and its derivatives are crucial in synthesizing a variety of complex organic compounds. For example, 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives, closely related to 5-triethylsilylpent-4-yn-1-ol, are used in the synthesis of trans- and cis-oligoenynes, offering pathways for creating linear pi-conjugated oligoenynes and oligoenediynes with specific olefin configurations (Takayama et al., 2003).

Chemical Reactions and Transformations

In chemical reactions, 5-triethylsilylpent-4-yn-1-ol derivatives play a role in forming unique molecular structures. For instance, trimethylsilyl ethers of certain derivatives react with benzene in superacid CF3SO3H (TfOH) to afford conjugated CF3-pentenynes, leading to the formation of unusual CF3-"helicopter"-like bicyclic structures (Zerov et al., 2018).

Applications in Organic Electronics

Compounds derived from 5-triethylsilylpent-4-yn-1-ol are also significant in the field of organic electronics. The structures and optical properties of tris(trimethylsilyl)silylated oligothiophene derivatives, for example, have been examined, showing bathochromic shifts and confirming the sigma-pi conjugation between Si-Si sigma bonds and pi-orbital, which is crucial for developing materials with specific optical properties (Inubushi et al., 2014).

Enantioselective Synthesis

The synthesis of enantiopure compounds, which are essential in pharmaceutical and chemical research, often utilizes derivatives of 5-triethylsilylpent-4-yn-1-ol. A notable example is the efficient synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for preparing certain inhibitors, through the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (Zhang et al., 2008).

properties

IUPAC Name

5-triethylsilylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22OSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h12H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNBUIIPNLWRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375300
Record name 5-triethylsilylpent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Triethylsilylpent-4-yn-1-ol

CAS RN

174064-02-9
Record name 5-(Triethylsilyl)-4-pentyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174064-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-triethylsilylpent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentyn-1-ol, 5-(triethylsilyl)
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